molecular formula C15H17F4NO4 B1416011 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid CAS No. 1259958-91-2

2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B1416011
CAS No.: 1259958-91-2
M. Wt: 351.29 g/mol
InChI Key: ODGHASKZZQPZML-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoromethyl-substituted aromatic ring. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural features and potential biological activities.

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of fluorinated aromatic amino acids on protein structure and function.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in the synthesis of pharmaceuticals, suggesting that the compound may interact with a variety of biological targets .

Mode of Action

The mode of action of this compound is likely dependent on its chemical structure and the specific biological target it interacts with. The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protective group for amines. The presence of this group could influence how the compound interacts with its target .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

The compound’s potential involvement in the suzuki–miyaura cross-coupling reaction suggests that it could play a role in the formation of carbon–carbon bonds, which are fundamental to many biological processes .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the Suzuki–Miyaura cross-coupling reaction is known for its mild reaction conditions, suggesting that the compound could remain stable and effective under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:

  • Protection of the Amino Group: : The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

  • Introduction of the Aromatic Ring: : The protected amino acid is then subjected to a coupling reaction with a suitable aromatic compound containing the desired substituents (fluoro and trifluoromethyl groups). This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, where the aromatic boronic acid or ester reacts with the protected amino acid derivative.

  • Deprotection: : After the coupling reaction, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, where the fluoro and trifluoromethyl groups influence the reactivity and regioselectivity.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic ring and the amino acid side chain.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogens, and sulfonating agents can be used under controlled conditions to introduce additional substituents on the aromatic ring.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
  • 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-chloro-5-(trifluoromethyl)phenyl]propanoic acid
  • 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(difluoromethyl)phenyl]propanoic acid

Uniqueness

The unique combination of the tert-butoxycarbonyl protecting group and the specific substitution pattern on the aromatic ring (fluoro and trifluoromethyl groups) distinguishes 2-{[(tert-Butoxy)carbonyl]amino}-3-[3-fluoro-5-(trifluoromethyl)phenyl]propanoic acid from similar compounds. These features can influence its reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[3-fluoro-5-(trifluoromethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F4NO4/c1-14(2,3)24-13(23)20-11(12(21)22)6-8-4-9(15(17,18)19)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGHASKZZQPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F4NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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